molecular formula C10H14O B600774 (+)-Verbenone CAS No. 18309-32-5

(+)-Verbenone

Cat. No. B600774
CAS RN: 18309-32-5
M. Wt: 150.22
InChI Key:
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Pest Control in Forestry : Verbenone is effective as an anti-aggregative pheromone for various bark beetle species, significantly reducing tree infestation rates. It has been used in several studies to control populations of mountain pine beetles, six-toothed pine bark beetles, and southern pine beetles, showing significant efficacy in reducing tree losses and attacks on pine trees (Bedard et al., 1980), (Amman et al., 1989), (Etxebeste & Pajares, 2011), (Payne et al., 1978).

  • Chemical Formulations for Tree Protection : Studies have shown that various formulations of verbenone, including high-dose pouches and laminated flakes, can protect lodgepole pine and whitebark pine stands from bark beetle attacks. These formulations have been tested in different geographic locations and under various conditions, demonstrating variable efficacy based on beetle population size and environmental factors (Gillette et al., 2009), (Bentz et al., 2005).

  • Metabolic Studies : Research has also explored the metabolism of (-)-verbenone in human and rat liver microsomes, investigating the role of various cytochrome P450 enzymes in its biotransformation. This research provides insights into the metabolic pathways and potential pharmacokinetic behavior of verbenone in different species (Miyazawa et al., 2003).

  • Chemical Synthesis and Transformation : There are studies on the chemical synthesis and transformation of verbenone from other compounds, such as α-pinene, highlighting its potential applications in chemical industries (Ohloff & Giersch, 1977), (McMorn et al., 2000).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885024
Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verbenone, (+)-

CAS RN

18309-32-5, 80-57-9
Record name (+)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18309-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verbenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Verbenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verbenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERBENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36846
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERBENONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99S17893UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERBENONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFV46DXC6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
12,500
Citations
B Staffan Lindgren, DR Miller - Environmental Entomology, 2002 - academic.oup.com
… Catches of beetles in traps releasing verbenone at the two … verbenone at the three highest rates. There was no significant difference in trap catches among traps baited with verbenone …
Number of citations: 107 academic.oup.com
U Ravid, E Putievsky, I Katzir… - Flavour and …, 1997 - Wiley Online Library
… Verbenone was identified in our laboratory by injection of the fraction collected by using a … separation of the verbenone enantiomers. The enantiomeric differentiation of verbenone in our …
Number of citations: 52 onlinelibrary.wiley.com
L Xu, Q Lou, C Cheng, M Lu, J Sun - Microbial Ecology, 2015 - Springer
… in verbenone production has yet to be explored. In this study, we focused on the following questions: Are gut bacteria involved in verbenone … of verbenone more toxic than verbenone to …
Number of citations: 94 link.springer.com
CJ Fettig, AS Munson - Agricultural and Forest Entomology, 2020 - Wiley Online Library
… of the beetle's antiaggregation pheromone verbenone (4,6,6-… We compared the efficacy of verbenone and Verbenone Plus … Our research demonstrates that verbenone and Verbenone …
RP Limberger, AM Aleixo, AG Fett-Neto… - Electronic Journal of …, 2007 - SciELO Chile
This work describes the bioconversion of (-)- and (+)-alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), targeted at the production of (-)- and (+)-verbenone (4,6,6-trimethyl-bicyclo (…
Number of citations: 56 www.scielo.cl
WD Bedard, PE Tilden, KQ Lindahl Jr, DL Wood… - Journal of Chemical …, 1980 - Springer
… plus verbenone reduced the number of southern pine beetles … if verbenone, transverbenol, or the combination of verbenone … verbenone alone could protect ponderosa pines from attack …
Number of citations: 88 link.springer.com
T Frühbrodt, M Schebeck, MN Andersson… - Journal of Pest …, 2023 - Springer
… verbenone for a given species. Surprisingly, natural enemies are not commonly attracted by verbenone… of the ecological functions of verbenone will help to make verbenone-based tools …
Number of citations: 3 link.springer.com
DWA Hunt, JH Borden - Journal of Chemical Ecology, 1990 - Springer
A variety of symbionts associated with bark beetles are capable of producing compounds that are used as pheromones by their hosts. We report that two yeasts associated …
Number of citations: 154 link.springer.com
CJ Fettig, SR McKelvey, CP Dabney… - Journal of economic …, 2012 - academic.oup.com
… that led to the identification of Verbenone Plus, a novel four-… -verbenone] that inhibits the response of D. brevicomis to attractant-baited traps, and examine the efficacy of Verbenone Plus …
Number of citations: 27 academic.oup.com
ML Gaylord, JP Audley, JD McMillin… - Journal of Economic …, 2023 - academic.oup.com
… the verbenone pouch in the release rate assay. Interestingly, the release rate of the verbenone … rate (~70 mg/d at 20C) of verbenone pouches in Gaylord et al. (2020) and lower than the …
Number of citations: 4 academic.oup.com

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